molecular formula C43H69NO12 B8081697 ascomycin

ascomycin

Cat. No.: B8081697
M. Wt: 792.0 g/mol
InChI Key: WJOIUSIIFAENIY-ANMLPKLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Due to the structural complexity of ascomycin, its chemical synthesis is challenging. Therefore, microbial production is preferred. This compound is produced through the fermentation of Streptomyces hygroscopicus var. ascomyceticus . Genetic manipulation and mutagenesis techniques have been employed to enhance the yield of this compound . For instance, the inactivation of the signal transduction protein GlnB can increase the production of this compound by strengthening the supply of precursors such as malonyl-CoA and methylmalonyl-CoA .

Industrial Production Methods

Industrial production of this compound involves optimizing fermentation conditions to maximize yield. Techniques such as the co-overexpression of polyhydroxybutyrate synthesis and decomposition genes have been used to improve the yield of this compound . Additionally, optimizing carbon source addition during fermentation has been shown to further enhance production .

Chemical Reactions Analysis

Ascomycin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are often derivatives of this compound with modified biological activities .

Properties

IUPAC Name

(4R,5R,7S,8R,9S,11S,13Z,15R,18S,19R,20S,23R)-15-ethyl-4,18-dihydroxy-20-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-7,9-dimethoxy-5,11,13,19-tetramethyl-21,28-dioxa-1-azatricyclo[21.3.1.14,8]octacos-13-ene-2,3,16,22-tetrone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H69NO12/c1-10-30-17-24(2)16-25(3)18-36(53-8)39-37(54-9)20-27(5)43(51,56-39)40(48)41(49)44-15-11-12-31(23-44)42(50)55-38(28(6)33(46)22-34(30)47)26(4)19-29-13-14-32(45)35(21-29)52-7/h17,19,25,27-33,35-39,45-46,51H,10-16,18,20-23H2,1-9H3/b24-17-,26-19+/t25-,27+,28+,29-,30+,31+,32+,33-,35+,36-,37-,38+,39+,43+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOIUSIIFAENIY-ANMLPKLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCC(C3)C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1/C=C(\C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCC[C@H](C3)C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H69NO12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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